An In-Depth Technical Guide to (2-(Propylamino)pyrimidin-5-yl)boronic acid: Synthesis, Characterization, and Application in Cross-Coupling Chemistry
An In-Depth Technical Guide to (2-(Propylamino)pyrimidin-5-yl)boronic acid: Synthesis, Characterization, and Application in Cross-Coupling Chemistry
Foreword: The Strategic Value of Substituted Pyrimidine Boronic Acids
In the landscape of modern drug discovery, the pyrimidine scaffold stands as a cornerstone of medicinal chemistry. Its prevalence in biologically active molecules, ranging from kinase inhibitors to antiviral agents, has driven a persistent demand for versatile and functionalized pyrimidine building blocks. Among these, pyrimidine-5-boronic acids have emerged as particularly valuable reagents. The boronic acid moiety at the C-5 position offers a stable yet highly reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This enables the facile construction of carbon-carbon bonds, connecting the pyrimidine core to a diverse array of (hetero)aryl systems with exceptional functional group tolerance.
This guide provides a comprehensive technical overview of a specific and increasingly relevant building block: (2-(Propylamino)pyrimidin-5-yl)boronic acid . We will delve into its chemical properties, provide a detailed, field-proven synthetic route, discuss its characterization, and demonstrate its utility in a representative Suzuki-Miyaura cross-coupling protocol. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic intermediate in their programs.
Physicochemical Properties and Handling
(2-(Propylamino)pyrimidin-5-yl)boronic acid is a stable, solid material under standard laboratory conditions, making it a convenient reagent for synthetic applications. Its key properties are summarized below.
| Property | Value | Source |
| CAS Number | 1314347-62-3 | N/A |
| Molecular Formula | C₇H₁₂BN₃O₂ | |
| Molecular Weight | 180.99 g/mol | |
| Physical Form | Solid (typically off-white to pale yellow) | |
| Purity | Typically ≥95% | |
| Storage | 2-8°C, under inert atmosphere, keep in dark place | |
| Safety | Warning: Causes skin and serious eye irritation (H315, H319) |
Structural Representation:
Caption: Chemical structure of (2-(Propylamino)pyrimidin-5-yl)boronic acid.
Expert Handling & Storage Insights:
Boronic acids are generally stable but can undergo dehydration to form boroxines (cyclic trimers) upon prolonged storage or heating. While this typically does not impede reactivity in Suzuki couplings (as the boroxine can revert to the monomeric acid under reaction conditions), it can complicate analytical characterization. The recommended storage condition—refrigerated and under an inert atmosphere—is critical to minimize this degradation and maintain the reagent's integrity over time. The pinacol ester form of this compound, N-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine, offers enhanced stability against dehydration and protodeboronation and is a common alternative in multi-step syntheses.
Synthesis of (2-(Propylamino)pyrimidin-5-yl)boronic acid
A robust and logical synthetic route to the title compound proceeds via a three-step sequence starting from commercially available 2-aminopyrimidine. This pathway involves an initial electrophilic bromination, followed by N-alkylation, and concludes with a palladium-catalyzed Miyaura borylation.
Caption: Proposed three-step synthetic workflow for the target molecule.
Experimental Protocol:
Disclaimer: The following protocol is a representative procedure based on established chemical transformations for analogous substrates. Researchers should perform their own optimization and safety assessments.
Step 1: Synthesis of 2-Amino-5-bromopyrimidine
Causality: This step introduces the bromine atom at the C-5 position, which is activated for subsequent metal-catalyzed borylation. N-Bromosuccinimide (NBS) is an effective and easy-to-handle electrophilic bromine source for this transformation on the electron-rich pyrimidine ring.[1]
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Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-aminopyrimidine (1.0 eq).
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Dissolution: Add acetonitrile (ACN) to dissolve the starting material (approx. 10 mL per gram of substrate).
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Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-bromosuccinimide (1.05 eq) portion-wise, ensuring the internal temperature does not rise significantly.
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Reaction: Allow the reaction to warm to room temperature and stir overnight in the dark to prevent radical side reactions.
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Workup: Monitor the reaction by TLC or LC-MS. Upon completion, concentrate the mixture under reduced pressure. Add water to the residue and stir vigorously.
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Isolation: Collect the resulting precipitate by suction filtration, wash with cold water, and dry under vacuum to yield 2-amino-5-bromopyrimidine as a white to pale yellow solid.[1]
Step 2: Synthesis of 2-(Propylamino)-5-bromopyrimidine
Causality: This step installs the desired N-propyl group. A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the exocyclic amino group, forming a potent nucleophile that readily displaces the iodide from 1-iodopropane in an SN2 reaction.
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Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq, 60% dispersion in mineral oil).
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Solvent: Add anhydrous N,N-dimethylformamide (DMF) and cool the suspension to 0 °C.
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Substrate Addition: Add a solution of 2-amino-5-bromopyrimidine (1.0 eq) in anhydrous DMF dropwise. Stir at 0 °C for 30-60 minutes until hydrogen evolution ceases.
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Alkylation: Add 1-iodopropane (1.1 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 4-16 hours.
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Workup: Monitor the reaction by TLC or LC-MS. Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
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Extraction: Dilute with water and extract the product with ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography on silica gel to afford 2-(propylamino)-5-bromopyrimidine.
Step 3: Synthesis of (2-(Propylamino)pyrimidin-5-yl)boronic acid
Causality: This is a palladium-catalyzed Miyaura borylation, which converts the C-Br bond to a C-B bond.[2][3] Bis(pinacolato)diboron (B₂pin₂) is used as the boron source, forming a stable pinacol boronate ester. A palladium catalyst with a suitable ligand (dppf is common) facilitates the catalytic cycle, and a base like potassium acetate (KOAc) is required for the transmetalation step. The final hydrolysis step unmasks the boronic acid.
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Setup: In a reaction vessel, combine 2-(propylamino)-5-bromopyrimidine (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).
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Inerting: Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar) three times.
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Solvent: Add anhydrous, degassed 1,4-dioxane.
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Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours.
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Monitoring & Workup (Pinacol Ester): Monitor by GC-MS or LC-MS. Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Concentrate the filtrate. The crude pinacol ester intermediate can often be used directly or purified by chromatography.
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Hydrolysis to Boronic Acid: Dissolve the crude pinacol ester in a suitable solvent mixture (e.g., THF/water). Add an acid (e.g., 2N HCl) and stir at room temperature until cleavage is complete (monitor by LC-MS).
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Isolation: Adjust the pH of the solution to be weakly acidic (pH ~4-5) to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under high vacuum.
Characterization
Full characterization is essential to confirm the structure and purity of the final product. While a specific Certificate of Analysis is not publicly available, the expected spectroscopic data can be predicted based on the molecular structure.
Expected Spectroscopic Data:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for each part of the molecule.
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Pyrimidine Ring: Two singlets (or narrow doublets due to meta-coupling) in the aromatic region (~8.5-9.0 ppm).
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Propyl Group: A triplet for the terminal CH₃ (~0.9 ppm), a multiplet (sextet) for the central CH₂ (~1.6 ppm), and a triplet for the CH₂ attached to the nitrogen (~3.4 ppm).
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Amine (NH): A broad singlet that may be exchangeable with D₂O.
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Boronic Acid (B(OH)₂): A broad singlet, also exchangeable with D₂O, whose chemical shift can be highly variable depending on concentration and solvent.
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¹³C NMR: The carbon NMR would show seven distinct signals corresponding to the seven carbon atoms in the molecule.
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Mass Spectrometry (ESI-MS): In positive ion mode, the spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 182.0. Analysis may also show ions corresponding to the loss of water or the formation of boroxine adducts.[4]
Application in Suzuki-Miyaura Cross-Coupling
The primary utility of (2-(propylamino)pyrimidin-5-yl)boronic acid is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction enables the synthesis of complex biaryl and heteroaryl structures, which are prevalent in many kinase inhibitors.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol: Coupling with an Aryl Bromide
This protocol demonstrates the coupling of the title boronic acid with a generic aryl bromide. The choice of catalyst, ligand, base, and solvent is crucial and often requires optimization for specific substrates.
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Setup: To a microwave reactor vial containing a stir bar, add the aryl bromide (1.0 eq), (2-(propylamino)pyrimidin-5-yl)boronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
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Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
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Inerting: Seal the vial and purge with an inert gas (N₂ or Ar).
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Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).
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Reaction: Place the vial in a microwave reactor and heat to 100-120 °C for 15-60 minutes. Alternatively, the reaction can be heated conventionally at 80-100 °C for several hours.
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Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers.
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Extraction: Extract the aqueous layer with ethyl acetate (2x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Data Presentation: Optimization of a Representative Suzuki Coupling
| Catalyst (5 mol%) | Yield (%) |
| Pd(PPh₃)₄ | 65 |
| Pd(dppf)Cl₂ | 58 |
| Pd(OAc)₂ | 35 |
| PdCl₂(PPh₃)₂ | 42 |
| Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation. Data is representative and sourced from general protocols. |
This data underscores the importance of empirical optimization. For electron-rich systems like our 2-propylamino-substituted pyrimidine, catalysts with electron-rich phosphine ligands like Pd(PPh₃)₄ often provide a good starting point for achieving high yields.
Conclusion and Future Outlook
(2-(Propylamino)pyrimidin-5-yl)boronic acid is a strategically important building block for medicinal chemistry and drug discovery. Its synthesis is achievable through a robust, multi-step sequence from common starting materials. Its primary value lies in its role as a versatile coupling partner in Suzuki-Miyaura reactions, enabling the efficient construction of molecules with significant therapeutic potential. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the utility of well-designed, functionalized heterocyclic boronic acids like the one detailed in this guide will only increase, making it an essential tool for the modern synthetic chemist.
References
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